2-Bromo-3-carboxypyridine-5-boronic acid
Overview
Description
2-Bromo-3-carboxypyridine-5-boronic acid is a useful research compound. Its molecular formula is C6H5BBrNO4 and its molecular weight is 245.83 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Application in Palladium-Catalyzed Suzuki–Miyaura Borylation Reactions
2-Bromo-3-carboxypyridine-5-boronic acid is used in palladium-catalyzed Suzuki–Miyaura borylation reactions, a key process in pharmaceutical API (Active Pharmaceutical Ingredient) synthesis. This method is efficient for preparing various active agents, including nitrogen-rich systems for potential anti-cancer and anti-TB (tuberculosis) agents (Sanghavi, Sriram, Kumari, & Kapadiya, 2022).
2. Role in the Development of Fluorescent Chemosensors
Boronic acids, including this compound, are crucial in developing fluorescent chemosensors for detecting carbohydrates and bioactive substances. These chemosensors have applications in disease diagnosis and treatment (Huang, Jia, Xie, Wang, Xu, & Fang, 2012).
3. Selective Ratiometric Fluorescence Detection
This compound is utilized in lanthanide metal-organic frameworks for selective ratiometric fluorescence detection of ions, such as fluoride ions. The tuning of optical properties of these frameworks by boric acid enhances their selectivity and sensitivity (Yang, Wang, Wang, & Yin, 2017).
4. Synthesis of Various Organic Compounds
This compound plays a role in synthesizing diverse organic compounds, including 2-fluoropyridines and 2-pyridones, through Suzuki reactions. These compounds have various applications in organic synthesis and pharmaceutical development (Sutherland & Gallagher, 2003).
5. Catalysis in Suzuki-Miyaura Reactions
It is used in facilitating Suzuki-Miyaura reactions, especially for coupling partners like polyfluorophenyl and heteroaryl boronic acids. These reactions are significant for creating various biologically active compounds (Kinzel, Zhang, & Buchwald, 2010).
6. Analytical Chemistry Applications
This compound has been used as a labeling reagent for brassinosteroids, enhancing detection sensitivity in ultra high performance liquid chromatography-electrospray ionization triple quadrupole mass spectrometry. This is important for analyzing plant hormones and other bioactive substances (Huo, Wang, Han, Bai, Zhang, Yuan, & Liu, 2012).
7. Catalysis in Cross-Coupling Reactions
The compound is used in palladium-catalyzed cross-coupling for B-N, B-O, and B-CN bond formation, highlighting its role in synthesizing boron-rich molecules (Dziedzic, Saleh, Axtell, Martin, Stevens, Royappa, Rheingold, & Spokoyny, 2016).
8. In the Synthesis of α-Amino Acids
It has been involved in the synthesis of enantiomerically pure α-amino acids through asymmetric halogenation of chiral imide enolates, demonstrating its importance in the field of synthetic chemistry and drug development (Evans, Ellman, & Dorow, 1987).
9. Boronic Acid Catalysis
The compound contributes to boronic acid catalysis, particularly in aza-Michael additions of hydroxamic acid to quinone imine ketals. This showcases its versatility in organic reactions and potential medicinal applications (Hashimoto, Gálvez, & Maruoka, 2015).
Mechanism of Action
Target of Action
Boronic acids, including 2-bromo-3-carboxypyridine-5-boronic acid, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, donating an organic group to a metal catalyst .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, this compound interacts with its targets through a process called transmetalation . This process involves the transfer of an organic group from boron to a metal catalyst, such as palladium . The boronic acid acts as a nucleophile, donating an organic group to the metal catalyst .
Biochemical Pathways
In general, suzuki-miyaura cross-coupling reactions are widely used in organic synthesis to form carbon-carbon bonds . The products of these reactions can be involved in various biochemical pathways, depending on their specific structures and properties .
Pharmacokinetics
The properties of boronic acids can vary widely depending on their specific structures and the conditions under which they are used .
Result of Action
The products of suzuki-miyaura cross-coupling reactions involving boronic acids can have a wide range of effects, depending on their specific structures and properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . For example, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the choice of catalyst, the reaction temperature, and the presence of other substances .
Properties
IUPAC Name |
5-borono-2-bromopyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BBrNO4/c8-5-4(6(10)11)1-3(2-9-5)7(12)13/h1-2,12-13H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFCCLRYBPPHKBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)Br)C(=O)O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BBrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701257138 | |
Record name | 3-Pyridinecarboxylic acid, 5-borono-2-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701257138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1451393-49-9 | |
Record name | 3-Pyridinecarboxylic acid, 5-borono-2-bromo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1451393-49-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyridinecarboxylic acid, 5-borono-2-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701257138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.